methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Chemical Context and Significance of Pyrazolo[3,4-b]Pyridine Derivatives
Pyrazolo[3,4-b]pyridines represent a class of fused heterocyclic compounds combining a pyrazole ring with a pyridine ring. These structures are of significant interest in medicinal chemistry due to their structural analogy to purine bases (adenine and guanine), enabling interactions with biological targets such as enzymes and receptors. Derivatives of this scaffold exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, and antifungal properties, as demonstrated by compounds like celecoxib (a COX-2 inhibitor) and pyraclostrobin (a fungicide). In material science, pyrazolo[3,4-b]pyridines are explored for conductive polymers and photovoltaic applications due to their electron-deficient aromatic systems.
The methyl ester derivative, methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, features a methyl-substituted core and a carboxylate ester group, enhancing its synthetic versatility and potential for further functionalization. Its bicyclic structure and substituent pattern position it as a key intermediate in drug discovery and agrochemical development.
Properties
IUPAC Name |
methyl 1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-6-5-8(11(15)16-4)9-7(2)13-14(3)10(9)12-6/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDJZZSZWMGAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the pyrazolopyridine core . The reaction conditions often include heating the reactants in an appropriate solvent, such as acetic acid, under reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has shown promising anticancer properties. Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.2 |
| Compound B | MDA-MB-231 (Breast) | 7.8 |
| Compound C | K-562 (Leukemia) | 3.9 |
These results suggest that this compound derivatives can inhibit tumor growth effectively .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been identified as a potential inhibitor of tropomyosin receptor kinases (TRKs), which play a critical role in cell signaling pathways associated with cancer cell proliferation and survival .
Anti-inflammatory Properties
Research has also indicated that derivatives of this compound possess anti-inflammatory effects, potentially through the modulation of pro-inflammatory cytokines. This makes it a candidate for developing therapies targeting inflammatory diseases .
Antimicrobial Activity
Some studies have highlighted the antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives. Preliminary investigations suggest efficacy against various bacterial strains, indicating potential applications in treating infections .
Case Study 1: Anticancer Efficacy
A study evaluated the antiproliferative activity of this compound against breast cancer cell lines (MCF-7 and MDA-MB-231) and leukemia cell lines (K-562). The results demonstrated significant cytotoxicity with IC50 values indicating potent activity against these cancer types.
Case Study 2: Mechanism of Action
The mechanism of action involves the binding of the compound to the kinase domain of TRKs, inhibiting their phosphorylation and activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of downstream signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
1H-pyrazolo[4,3-b]pyridine: Another isomer with distinct chemical properties and applications.
1H-pyrazolo[3,4-c]pyridine: Differing in the position of the nitrogen atoms, leading to variations in reactivity and biological activity.
Uniqueness
Methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate stands out due to its specific substitution pattern, which imparts unique electronic properties and enhances its binding affinity to certain molecular targets. This makes it a valuable compound in drug discovery and development .
Biological Activity
Methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are heterocyclic compounds known for their ability to interact with various biological targets. The presence of a pyrazole ring fused with a pyridine structure contributes to their pharmacological versatility. This compound is one such derivative that has shown promise in various biological assays.
Recent studies indicate that this compound acts as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a crucial role in lipid metabolism and glucose homeostasis. Activation of PPARα has been associated with beneficial effects in conditions such as dyslipidemia and metabolic syndrome. The structural analysis reveals that this compound binds effectively within the ligand-binding domain (LBD) of PPARα, forming essential hydrogen bonds that stabilize the active conformation necessary for receptor activation .
Structure-Activity Relationships (SAR)
The SAR studies conducted on related pyrazolo[3,4-b]pyridine derivatives have highlighted several key factors influencing biological activity:
- Substituent Effects : The steric bulk and electronic properties of substituents at specific positions on the pyrazole ring significantly impact PPARα agonistic activity. For instance, variations in the methyl groups at positions 1 and 3 enhance receptor binding affinity .
- Hydrophobic Interactions : The presence of hydrophobic tails in the structure contributes to the overall binding efficacy and selectivity towards PPARα compared to other receptors .
Biological Activity Data
A summary of biological activities associated with this compound is provided in Table 1 below:
Case Study 1: Dyslipidemia Treatment
In a controlled study involving high-fructose-fed rats, this compound demonstrated significant reductions in plasma triglyceride levels comparable to fenofibrate . This suggests its potential utility as a therapeutic agent for managing dyslipidemia.
Case Study 2: Cancer Cell Lines
In vitro studies have shown that this compound induces apoptosis in various cancer cell lines through the activation of PPARα-mediated pathways. The results indicate a promising avenue for further research into its application as an anticancer agent .
Q & A
Basic Questions
Q. What are the standard synthetic routes for methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach is the condensation of 5-aminopyrazole derivatives with β-ketoesters or malonates under acidic or basic conditions. For example:
- Step 1 : React 5-amino-1,3-dimethylpyrazole with ethyl 3-oxobutanoate in the presence of trifluoroacetic acid (TFA) as a catalyst in toluene, followed by reflux to form the pyrazolo[3,4-b]pyridine core .
- Step 2 : Methylation at the 6-position using iodomethane and K₂CO₃ in DMF, followed by purification via flash column chromatography (FCC) with heptane/ethyl acetate gradients .
- Key Considerations : Solvent choice (e.g., DMF for polar reactions), catalyst loading (e.g., 30 mol% TFA), and reaction time (e.g., 16 hours for methylation) are critical for yield optimization.
Q. How is the compound characterized analytically?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, methyl groups at positions 1, 3, and 6 appear as singlets (δ 1.7–2.6 ppm), while the ester carbonyl resonates at δ ~165 ppm in ¹³C NMR .
- LC-MS : Used to verify molecular weight (e.g., [M+H]⁺ = 248.2 for the carboxylic acid derivative after ester hydrolysis) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the ester carbonyl group .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer :
- Flash Column Chromatography (FCC) : Use silica gel with gradients of nonpolar/polar solvents (e.g., heptane:ethyl acetate = 4:1) to separate by-products .
- Recrystallization : Ethanol/water mixtures are effective for high-purity crystals, especially after ester hydrolysis .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve impurities for analytical validation .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence synthesis efficiency?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Improve cyclization yields by stabilizing intermediates (e.g., trifluoromethyl groups increase yields by 20–30% compared to electron-donating groups) .
- Steric Hindrance : Bulky substituents at the 3-position may require elevated temperatures (e.g., 100°C) or prolonged reaction times to achieve complete cyclization .
- Case Study : Substituting methyl with tert-butyl at position 1 enhances steric protection of the ester group, reducing hydrolysis during purification .
Q. What strategies address contradictions in reported reaction yields for pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer :
- By-Product Analysis : Use LC-MS to identify side products (e.g., incomplete methylation or dimerization). Adjust stoichiometry of iodomethane (1.2 equivalents) to minimize residual starting material .
- Solvent Optimization : Replace toluene with DMSO for reactions requiring higher polarity, improving solubility of intermediates .
- Catalyst Screening : Test alternatives to TFA (e.g., p-toluenesulfonic acid) to reduce acid-sensitive by-products .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., malaria PfATP4 transporter). Pyrazolo[3,4-b]pyridines with hydrophobic substituents at position 6 show improved docking scores .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of substituents on reactivity (e.g., methyl vs. ethyl groups) .
- ADMET Prediction : SwissADME predicts logP values to balance solubility and membrane permeability for drug candidates .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Batch vs. Flow Chemistry : Flow systems reduce reaction times (e.g., 2 hours vs. 16 hours for methylation) and improve reproducibility .
- Purification at Scale : Replace FCC with centrifugal partition chromatography (CPC) for higher throughput .
- Thermal Safety : DSC (Differential Scanning Calorimetry) identifies exothermic risks during esterification, guiding temperature control protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
